2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound. It features a unique structure that combines pyrrolo, triazolo, and pyrimidine rings, making it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions.
Industrial Production Methods
advancements in green chemistry and catalyst-free methodologies are being explored to make the synthesis more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often affecting its reactivity.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups like halogens or alkyl chains .
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The compound’s unique ring system allows it to form stable complexes with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazolo ring but differs in its additional thiadiazine moiety.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.
Uniqueness
2-(3,4-Dimethoxyphenyl)-8,9-dimethyl-7-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its combination of multiple ring systems and specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C24H23N5O2 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
4-(3,4-dimethoxyphenyl)-11,12-dimethyl-10-(3-methylphenyl)-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C24H23N5O2/c1-14-7-6-8-18(11-14)29-16(3)15(2)21-23(29)25-13-28-24(21)26-22(27-28)17-9-10-19(30-4)20(12-17)31-5/h6-13H,1-5H3 |
InChI Key |
PPTZZXWSLJUMBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(C3=C2N=CN4C3=NC(=N4)C5=CC(=C(C=C5)OC)OC)C)C |
Origin of Product |
United States |
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